5,6-Diphenyl-1,2,4-triazin-3-amine
Overview
Description
5,6-Diphenyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family. It is characterized by a triazine ring substituted with two phenyl groups at positions 5 and 6, and an amine group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Diphenyl-1,2,4-triazin-3-amine can be synthesized through a multi-step process. One common method involves the reaction of benzil with aminoguanidine . The reaction proceeds as follows:
- Benzil reacts with aminoguanidine in the presence of a suitable solvent, such as ethanol, under reflux conditions.
- The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions that can be adapted for large-scale production. The use of microwave-assisted synthesis and solid-phase synthesis are potential methods for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5,6-Diphenyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Cycloaddition Reactions: It can undergo [4+2] cycloaddition reactions with dienophiles to form polycyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cycloaddition: Reactions are often conducted under thermal or microwave conditions to facilitate the formation of the desired polycyclic structures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazines can be formed.
Cycloaddition Products: Polycyclic compounds with potential biological activity are commonly obtained.
Scientific Research Applications
5,6-Diphenyl-1,2,4-triazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It has been investigated for its cytotoxic activity against various cancer cell lines, including human promyelocytic leukemia (HL60) and human breast adenocarcinoma (MCF-7).
Materials Science:
Analytical Chemistry: It serves as a reagent for the spectrophotometric determination of iron and copper in biological samples.
Mechanism of Action
The mechanism of action of 5,6-Diphenyl-1,2,4-triazin-3-amine varies depending on its application:
Comparison with Similar Compounds
Similar Compounds
3,4-Diphenyl-7-(hetero)arylimidazo[2,1-c][1,2,4]triazin-6-amine: These derivatives are synthesized from 5,6-Diphenyl-1,2,4-triazin-3-amine and exhibit similar cytotoxic properties.
2,6-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine: This compound is used in coordination chemistry and has applications in the synthesis of metal complexes.
Uniqueness
This compound is unique due to its versatile reactivity and potential for modification. Its ability to form various substituted derivatives and polycyclic compounds makes it a valuable scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
5,6-diphenyl-1,2,4-triazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRHOWNFGASHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196390 | |
Record name | as-Triazine, 3-amino-3,6-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4511-99-3 | |
Record name | 5,6-Diphenyl-1,2,4-triazin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4511-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Diphenyl-1,2,4-triazin-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004511993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4511-99-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | as-Triazine, 3-amino-3,6-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-DIPHENYL-1,2,4-TRIAZIN-3-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APY3XH5WU9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes to obtain 3-Amino-5,6-diphenyl-1,2,4-triazine?
A: 3-Amino-5,6-diphenyl-1,2,4-triazine can be synthesized through the reaction of benzil with diaminoguanidine nitrate. This reaction initially yields benzil mono[(aminoamidino)hydrazone] nitrate, which subsequently cyclizes to form the desired triazine derivative .
Q2: How has 3-Amino-5,6-diphenyl-1,2,4-triazine been utilized in the development of novel compounds?
A2: This compound serves as a versatile building block for synthesizing various heterocyclic systems with potential biological activities. For instance, it has been used to prepare:
- Pyrimidines, 1,2,4-triazoles, 1,2,4-triazines, and 1,3-thiazoles: These compounds, bearing the 1,2,4-triazine moiety, were investigated for their antimicrobial properties .
- Barbituric and Thiobarbituric Acid Derivatives: These derivatives, incorporating the 1,2,4-triazine scaffold, displayed herbicidal activity and were also evaluated as potential CDK2 inhibitors for anti-tumor applications .
- Imidazo[2,1-c][1,2,4]triazin-6-amines: These poly-substituted compounds were synthesized and assessed for their cytotoxic activity .
Q3: What structural insights were gained from the characterization of N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine?
A: X-ray crystallography revealed that the oxazoline ring in this derivative is nearly planar. The phenyl rings attached to the triazine core exhibit dihedral angles of 29.0° and 54.6° relative to the triazine ring. Intramolecular hydrogen bonding (N—H⋯N and C—H⋯N) influences the molecule's conformation. In the crystal lattice, intermolecular C—H⋯O hydrogen bonds link molecules, forming supramolecular chains. Additionally, π–π stacking interactions occur between the oxazoline and triazine rings of neighboring molecules .
Q4: How does the presence of a trifluoracetyl group at the C-5 position of barbituric and thiobarbituric acid derivatives affect their CDK2 inhibitory activity?
A: Studies indicate that incorporating a trifluoracetyl group at the C-5 position of these derivatives generally enhances their ability to inhibit CDK2. Conversely, introducing a pyridine side chain at the same position tends to diminish their inhibitory activity .
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